Ethanone, 1,2-diphenyl-, oxime

Description

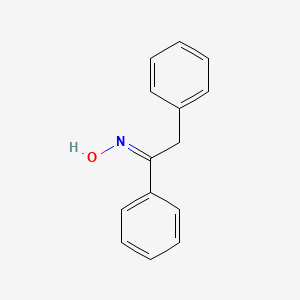

1,2-Diphenylethanone oxime (CAS 952-06-7), also known as deoxybenzoin oxime, is an oxime derivative of 1,2-diphenylethanone (C₁₄H₁₂O). Its molecular formula is C₁₄H₁₃NO, with an oxime functional group (-C=N-OH) replacing the ketone oxygen. This compound is notable for its role in coordination chemistry, serving as a ligand in metal complexes (e.g., Cu(II) Schiff base derivatives) . Its structural rigidity, conferred by two aromatic rings, influences steric and electronic properties, impacting reactivity and applications in asymmetric synthesis and catalysis .

Properties

IUPAC Name |

(NZ)-N-(1,2-diphenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCUVRROUAKTLL-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N/O)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019411 | |

| Record name | 1,2-Diphenyl-1-ethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-06-7 | |

| Record name | Acetophenone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diphenyl-1-ethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethanone, 1,2-diphenyl-, oxime, also known as 1,2-diphenyl-1-ethanone oxime or benzil oxime, is an organic compound with significant biological activity. This compound features an oxime functional group, which imparts unique chemical properties and potential applications in medicinal chemistry and organic synthesis. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 211.26 g/mol. The compound consists of two phenyl groups attached to a central ethanone structure, contributing to its distinctive reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.26 g/mol |

| Functional Groups | Oxime |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways, potentially acting as enzyme inhibitors or modulators that affect metabolic processes. The presence of the oxime functional group enhances its reactivity with biological targets.

Potential Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibitory effects .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific cellular targets. Its ability to form complexes with metal ions enhances its potential as a therapeutic agent in cancer treatment .

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at developing new anti-inflammatory drugs.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound and its metal complexes against various microorganisms. The results indicated that the metal complexes exhibited enhanced antimicrobial activity compared to the free ligand. For instance:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were significantly lower for metal complexes than for the uncoordinated oxime.

- Pseudomonas aeruginosa : Similar trends were observed with MIC values indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of this compound using various cancer cell lines. The findings revealed:

- Cell Viability Assays : The compound demonstrated dose-dependent cytotoxicity against human breast adenocarcinoma (MCF-7) cells.

- Mechanistic Insights : Further investigations suggested that the compound induces apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Ethanone derivatives have been compared with other related compounds to evaluate their biological activities. A summary of comparative studies is presented in Table 2.

Table 2: Comparative Biological Activities of Related Compounds

Scientific Research Applications

Organic Synthesis

Ethanone, 1,2-diphenyl-, oxime is widely utilized as a precursor in organic synthesis. Its oxime functionality allows for easy transformation into other functional groups. For example:

- Dehydration Reactions : Treatment with dehydrating agents like phosphorus pentachloride can yield diphenylacetophenone, which serves as an intermediate in pharmaceutical synthesis.

- Complex Formation : The compound can form complexes with metal ions, making it useful in analytical chemistry for gravimetric analysis.

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, certain modifications have demonstrated cytotoxic effects with IC50 values ranging from 8 to 21 µM against HeLa and K562 cells.

- Antimicrobial Activity : The compound has shown antibacterial and antifungal properties. Derivatives have been reported to exhibit minimum inhibitory concentration (MIC) values comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.

Material Science Applications

This compound is also explored for its applications in material science:

- Organic Light-Emitting Diodes (OLEDs) : The compound has been studied as a dopant in OLEDs due to its ability to modify electrical and luminescent properties.

Case Study 1: Anticancer Activity Assessment

A study investigated the antiproliferative effects of ethanone derivatives on human cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly enhanced anticancer activity, achieving over 90% growth inhibition in certain cell lines.

Case Study 2: Antimicrobial Efficacy Evaluation

Another research effort evaluated the antimicrobial efficacy of ethanone derivatives against several pathogens. Specific structural modifications led to improved antibacterial potency against resistant strains.

Comparative Analysis of Biological Activities

| Compound | Biological Activity | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound | Anticancer | IC50 ~ 15 µM (HeLa) | Significant cytotoxicity observed |

| Similar Oxime Derivative A | Antibacterial | MIC ~ 0.19 µg/mL (S. aureus) | Higher activity than standard antibiotics |

| Similar Oxime Derivative B | Antifungal | MIC values vary | Promising for antifungal applications |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1,2-diphenylethanone oxime with structurally related oximes:

*Example: (1E)-1-(4-{[(E)-5-Chloro-2-hydroxybenzylidene]amino}phenyl)ethanone oxime .

Reactivity and Functional Group Effects

- Steric Effects: The two phenyl groups in 1,2-diphenylethanone oxime introduce steric hindrance, reducing nucleophilic attack rates compared to smaller oximes (e.g., acetophenone oxime) .

- Electronic Effects: Electron-donating groups (e.g., 4-methoxy in 1-(4-methoxyphenyl)ethanone oxime) enhance oxime oxygen nucleophilicity, improving hydrogen bonding and metal coordination . Electron-withdrawing groups (e.g., sulfonyl in β-ketosulfones) increase electrophilicity, facilitating C–S bond formation .

- Schiff Base Derivatives : Combining oxime with Schiff base moieties (e.g., in C₁₅H₁₃ClN₂O₂) enhances ligand versatility, enabling planar coordination geometries in Cu(II) complexes .

Pharmacological Potential

The oxime group’s nucleophilic oxygen likely displaces phosphorylated enzyme residues .

Q & A

Basic: What are the standard synthetic protocols for preparing Ethanone, 1,2-diphenyl-, oxime from its ketone precursor?

Answer:

The oxime is typically synthesized by reacting 1,2-diphenylethanone (deoxybenzoin) with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol or water). The reaction is catalyzed by acidic or basic conditions, depending on the desired regioselectivity. For example, hydroxylamine hydrochloride in ethanol with sodium acetate as a base at 70–80°C for 4–6 hours yields the oxime . Post-synthesis, purification via recrystallization (using ethyl acetate or ethanol/water mixtures) is recommended to isolate the product.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

Key techniques include:

- 1H-NMR : To identify the oxime proton (δ 8–10 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Confirms the presence of the oxime group (N–O stretch at ~930 cm⁻¹ and C=N stretch at ~1640 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry, particularly for crystalline derivatives .

- Mass Spectrometry : Validates molecular weight (e.g., C₁₄H₁₂N₂O; MW 224.26) .

Advanced: How can researchers optimize reaction conditions to improve the yield and stability of this compound derivatives?

Answer:

- Solvent Selection : Use aprotic solvents (e.g., DMF) to minimize hydrolysis of the oxime group .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, such as imine formation or decomposition .

- Stabilizing Agents : Add antioxidants (e.g., BHT) to prevent oxidative degradation during storage .

- Catalytic Systems : Transition-metal catalysts (e.g., Cu(I)) enhance regioselectivity in substituted oxime synthesis .

Advanced: What strategies are employed to resolve and analyze isomeric forms of ethanone oxime derivatives?

Answer:

- Chromatography : HPLC or TLC with chiral stationary phases separates α (anti), β (syn), and γ (amphi) isomers .

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers in non-crystalline samples .

- Dynamic NMR : Monitors isomerization kinetics in solution by tracking proton signal splitting .

Advanced: How do structural modifications at the oxime moiety influence the DNA binding and photocleavage activity of ethanone oxime derivatives?

Answer:

- Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Enhance DNA intercalation and photocleavage efficiency by increasing oxidative potential .

- Bulkier Substituents (e.g., adamantane): Reduce binding affinity but improve nuclease resistance .

- Mechanistic Studies : Use gel electrophoresis and fluorescence quenching to assess DNA damage kinetics. For example, p-pyridinyl oxime carbamates cleave DNA via radical-mediated pathways under UV light .

Basic: What are the common challenges in isolating and purifying this compound, and how are they addressed?

Answer:

- Instability : The oxime can revert to the ketone under acidic conditions or prolonged storage. Use neutral buffers and store at –20°C in amber vials .

- Low Crystallinity : Add seed crystals or use slow evaporation (e.g., hexane/ethyl acetate) to improve crystal formation .

- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted ketone or hydroxylamine residues .

Advanced: What computational or experimental approaches are used to study the reaction mechanisms involving ethanone oxime derivatives in catalytic processes?

Answer:

- DFT Calculations : Model transition states for oxime formation or isomerization to predict regioselectivity .

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in hydrolysis or redox reactions .

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during catalytic cycles (e.g., Pd-catalyzed cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.